REACTION_CXSMILES
|
N[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][N:8]2[C:11](=[O:15])[CH2:12][CH2:13][Cl:14])=[CH:4][CH:3]=1.[F:16][B-](F)(F)F.N#[O+].ClC1C=CC=CC=1Cl>C(Cl)Cl>[Cl:14][CH2:13][CH2:12][C:11]([N:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([F:16])[CH:10]=2)[CH2:6][CH2:7]1)=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2CCN(C2=C1)C(CCCl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.N#[O+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred while ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling so that the internal temperature
|
Type
|
TEMPERATURE
|
Details
|
cooling for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 90° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed from the reaction mixture by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)N1CCC2=CC=C(C=C12)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mmol | |
AMOUNT: MASS | 97 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |